

Mal-amido-PEG15-acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Mal-amido-PEG15-acid**

Cat. No.: **B12423266**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Mal-amido-PEG15-acid**, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics. This document outlines its chemical properties, provides a list of suppliers and catalog numbers, details experimental protocols for its use, and illustrates its role in PROTAC-mediated protein degradation.

Core Concepts: Understanding Mal-amido-PEG15-acid

Mal-amido-PEG15-acid is a versatile chemical tool featuring a maleimide group at one end, a carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The maleimide group reacts specifically with thiol (sulphydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.^[1] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.^[2]

The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing a flexible spacer that can be critical for maintaining the biological activity of the conjugated molecules.^[3] These characteristics make Mal-amido-PEG-

acid linkers, including the PEG15 variant, highly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[4][5]}

Supplier and Catalog Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of a supplier for **Mal-amido-PEG15-acid** and a comparative table of related Mal-amido-PEG-acid linkers with varying PEG chain lengths.

Table 1: Supplier Information for **Mal-amido-PEG15-acid**

Supplier	Product Name	Catalog Number
MedchemExpress	Mal-amido-PEG15-acid	HY-143841

Table 2: Comparative Data of Mal-amido-PEG-acid Linkers

Product Name	Supplier	Catalog Number	Molecular Formula	Molecular Weight	Purity
Mal-amido-PEG2-C2-acid	MedchemExpress	HY-136368	C14H20N2O7	328.32	
Amido Mal-PEG3-Acid	Precise PEG	AG-2583	C16H24N2O8	372.37	> 96%
Mal-amido-PEG8-acid	MedKoo Biosciences	572886	C26H44N2O13	592.64	
Mal-amido-PEG12-acid	BroadPharm	BP-22215	C34H60N2O17	768.9	97%
Mal-amido-PEG24-acid	MedchemExpress	HY-140975			
Amido Mal-PEG45-Acid	Precise PEG	AG-3400	C100H192N2O50	2222.6	> 96%

Experimental Protocols

The following are detailed methodologies for key experiments involving Mal-amido-PEG-acid linkers. These protocols are based on established methods for bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation (Protein-Linker)

This protocol describes the conjugation of a protein with a free cysteine residue to the maleimide group of **Mal-amido-PEG15-acid**.

Materials:

- Thiol-containing protein/peptide
- **Mal-amido-PEG15-acid**
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of primary amines and thiols.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Solution: 1 M L-cysteine in conjugation buffer
- Anhydrous DMF or DMSO
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
- (Optional) Reduction of Disulfides: If the cysteine residues are in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before adding the maleimide reagent.

- Linker Preparation: Immediately before use, dissolve **Mal-amido-PEG15-acid** in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved **Mal-amido-PEG15-acid** to the protein/peptide solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.
- Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
- Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Carboxylic Acid-Amine Conjugation (Linker-Payload)

This protocol describes the activation of the terminal carboxylic acid on the PEG linker and subsequent conjugation to an amine-containing molecule.

Materials:

- Molecule with a primary amine
- Mal-amido-PEG-acid conjugate from Protocol 1
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.0

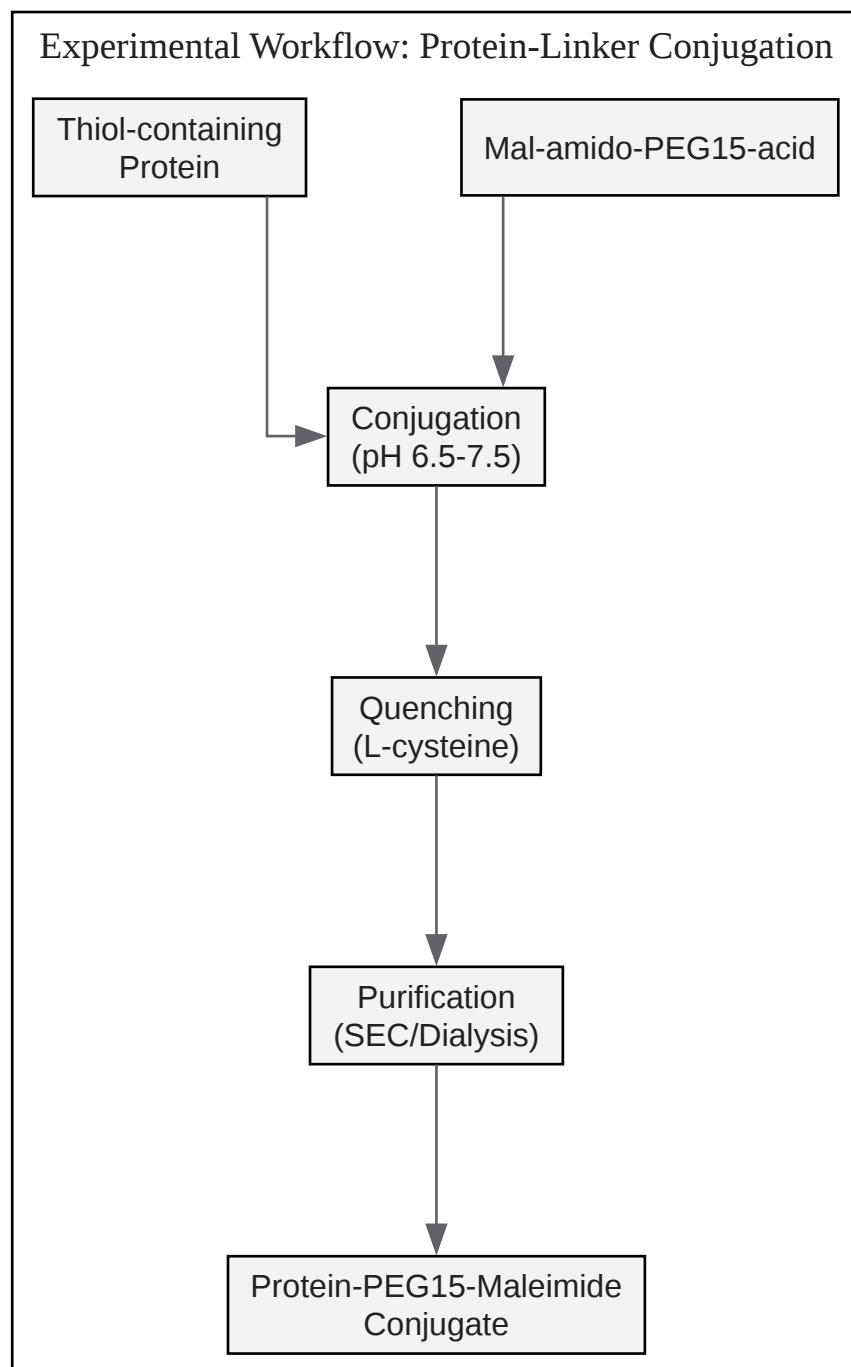
- Purification system

Procedure:

- Preparation of Reactants: Dissolve the Mal-amido-PEG-acid conjugate in the activation buffer. Dissolve the amine-containing molecule in the conjugation buffer.
- Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Mal-amido-PEG-acid conjugate solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
- Conjugation Reaction: Immediately add the activated linker solution to the amine-containing molecule solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
- Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.

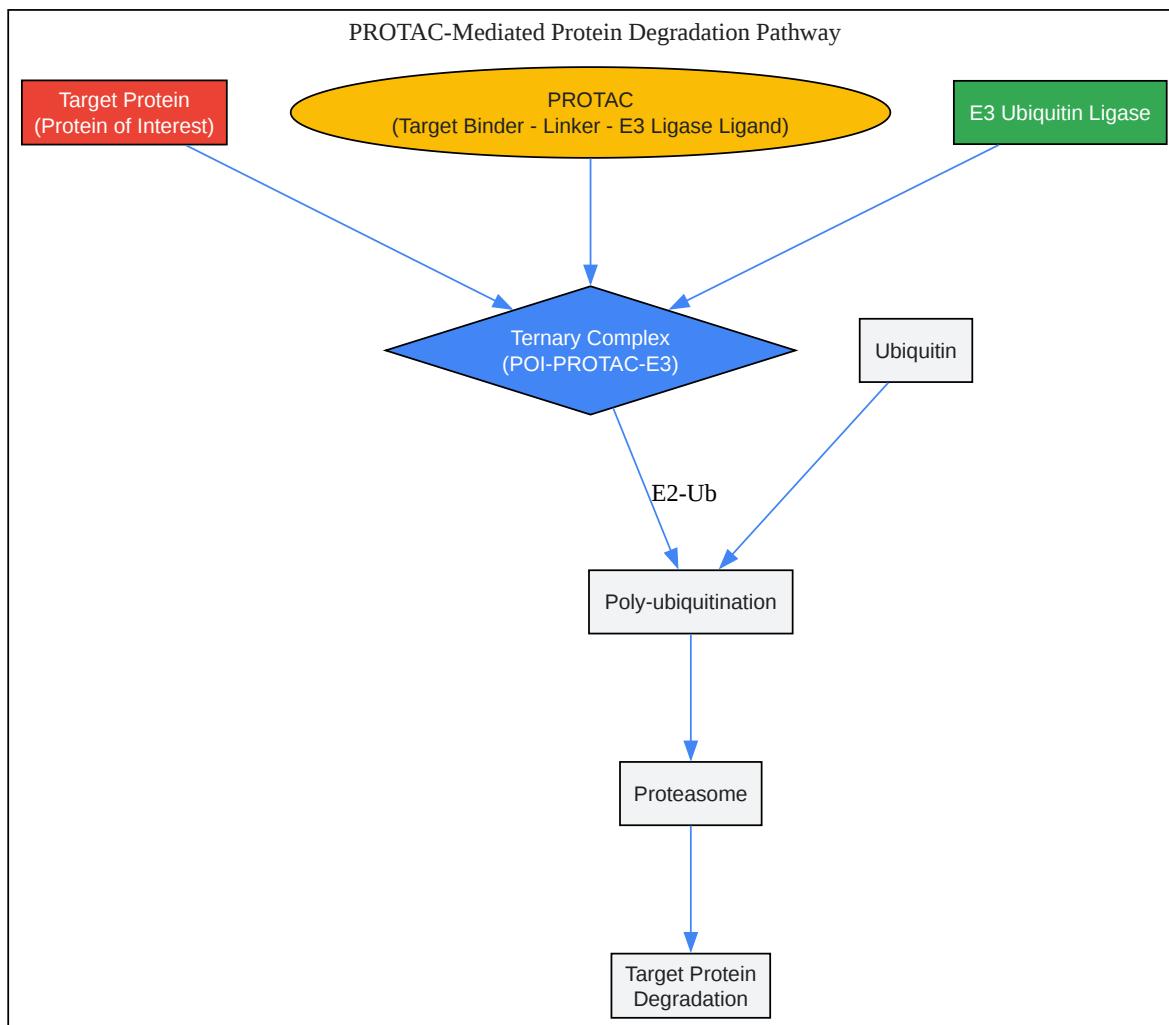
Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in bioconjugation and targeted protein degradation.



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Caption: Experimental workflow for maleimide-thiol conjugation.

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Caption: PROTAC-mediated protein degradation pathway.

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